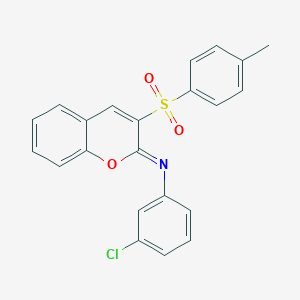

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline

Description

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is a structurally complex compound featuring a chromen-2-ylidene core substituted with a 3-tosyl group and a 3-chloroaniline moiety. Its (Z)-configuration and planar geometry make it a candidate for applications in coordination chemistry, particularly as a ligand for transition-metal catalysts.

Properties

IUPAC Name |

N-(3-chlorophenyl)-3-(4-methylphenyl)sulfonylchromen-2-imine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16ClNO3S/c1-15-9-11-19(12-10-15)28(25,26)21-13-16-5-2-3-8-20(16)27-22(21)24-18-7-4-6-17(23)14-18/h2-14H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMRAHHNXRZRGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=NC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline typically involves the following steps:

Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction of appropriate precursors, such as salicylaldehyde derivatives and α,β-unsaturated carbonyl compounds, under acidic or basic conditions.

Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the chromene intermediate with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine.

Formation of the Imine: The final step involves the condensation of the tosylated chromene with 3-chloroaniline under reflux conditions to form the imine linkage, resulting in this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the imine linkage to an amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Substituted aniline derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, including drug development.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes such as signal transduction, gene expression, and apoptosis.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Electronic Features

The following table summarizes key structural and functional differences between (Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline and analogous compounds:

Key Observations:

- Chromen vs. Diazabutadiene Cores: The chromen-2-ylidene core in the target compound contrasts with the 1,4-diazabutadiene backbone in the bis(imino) ligand (). The chromen system’s extended conjugation may enhance electronic delocalization, impacting catalytic activity in olefin polymerization .

- Substituent Effects: The 3-tosyl group in the target compound provides stronger electron withdrawal compared to methyl substituents in the bis(imino) ligand, which could modulate metal-ligand bond strength and catalytic selectivity .

- Dihedral Angles: The bis(imino) ligand exhibits a 66.81° dihedral angle between its benzene ring and diazabutadiene plane, influencing steric bulk and coordination geometry. Similar angles in the target compound (if present) would need validation via crystallography .

Crystallographic and Computational Insights

- Crystallography Tools : The SHELX system () is routinely employed for small-molecule refinement, including similar ligands and metal complexes. Its robustness ensures accurate determination of bond lengths, angles, and packing motifs .

- Hydrogen Bonding: The absence of hydrogen bonding in the bis(imino) ligand () contrasts with the nickel complex in , where intermolecular interactions stabilize the crystal lattice. This difference may influence melting points and solubility .

Biological Activity

(Z)-3-chloro-N-(3-tosyl-2H-chromen-2-ylidene)aniline is an organic compound belonging to the class of chromene derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromene core characterized by a fused benzene and pyran ring structure, with a chloro substituent at the third position and a tosyl group at the nitrogen atom of the aniline moiety. Its molecular formula is C16H14ClN1O3S1, and it is recognized by the CAS number 2035018-11-0.

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 325.81 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMF |

| Stability | Stable under standard conditions |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of Chromene Derivative : Starting from 3-tosyl-2H-chromen-2-one.

- Condensation Reaction : Reacting the chromene derivative with an appropriate aniline under controlled conditions.

- Purification : Techniques such as recrystallization or chromatography are employed to obtain pure product.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. Potential mechanisms include:

- Enzyme Modulation : The compound may inhibit or activate various enzymes, influencing metabolic pathways.

- Signal Transduction Pathways : It may affect pathways involved in cell signaling, potentially leading to altered gene expression and apoptosis processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Preliminary studies suggest that this compound has significant anticancer properties. Similar chromene derivatives have been shown to induce apoptosis in various cancer cell lines. For instance:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15 | Apoptosis induction |

| Related Chromene Derivative | HeLa | 10 | Cell cycle arrest |

These findings indicate that the compound could be further explored for its potential in cancer therapy.

Acetylcholinesterase Inhibition

Compounds with a similar structural framework have demonstrated promising acetylcholinesterase (AChE) inhibitory activity, which is crucial for treating neurodegenerative diseases like Alzheimer's. In vitro studies have shown that compounds containing a coumarin core exhibit excellent AChE inhibition, suggesting that this compound might share this property.

Case Studies and Research Findings

- In Vitro Studies : A study evaluating related compounds demonstrated strong inhibitory effects on AChE with IC50 values ranging from 1 to 5 µM, indicating potential for therapeutic applications in cognitive disorders.

- Molecular Docking Studies : Computational analyses have suggested favorable binding interactions between similar chromene derivatives and AChE active sites, supporting the hypothesis that this compound may function as an effective inhibitor.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.